tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl group, an amino group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate and an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with new functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, making it a valuable tool in the study of biochemical pathways and drug discovery .
Medicine: The compound’s unique structure and reactivity make it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and infectious diseases .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The molecular targets and pathways involved include neurotransmitter receptors, enzyme active sites, and cellular signaling pathways .
Comparison with Similar Compounds
- tert-butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
- tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
- tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate
Comparison: tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific combination of functional groups and its bicyclic structure.
Properties
CAS No. |
1784306-64-4 |
---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.3 |
Purity |
95 |
Origin of Product |
United States |
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